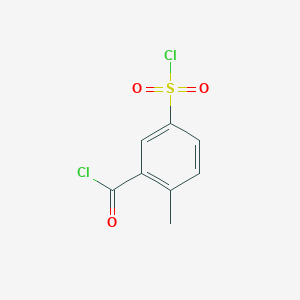

5-(Chlorosulfonyl)-2-methylbenzoyl chloride

Description

Properties

IUPAC Name |

5-chlorosulfonyl-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3S/c1-5-2-3-6(14(10,12)13)4-7(5)8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIANSSSABWUTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorosulfonation of 2-Methylbenzoyl Chloride

- The most straightforward and widely reported method to prepare 5-(Chlorosulfonyl)-2-methylbenzoyl chloride involves the direct chlorosulfonation of 2-methylbenzoyl chloride using chlorosulfonic acid (ClSO3H).

- This method introduces the chlorosulfonyl group (-SO2Cl) onto the aromatic ring at the 5-position relative to the methyl group.

- The reaction typically proceeds under heating conditions to promote electrophilic aromatic substitution.

- A well-stirred solution of 2-methylbenzoyl chloride is added portion-wise to chlorosulfonic acid.

- The mixture is heated at approximately 100 °C for about 3 hours.

- After completion, the reaction mixture is cooled and poured into crushed ice to quench the reaction.

- The product is extracted with an organic solvent such as dichloromethane (CH2Cl2).

- The organic layer is washed with ice water to remove residual acid, dried over anhydrous sodium sulfate (Na2SO4), and concentrated to yield this compound as an off-white solid.

- This method typically provides moderate yields around 58%.

- The compound can be characterized by NMR and IR spectroscopy:

- ^1H NMR (400 MHz, DMSO-d6): aromatic protons observed at δ 7.48, 7.95, and 7.96 ppm.

- IR (KBr): characteristic carbonyl stretch (C=O) at 1681 cm^-1 and sulfonyl stretches (SO2) at 1354 and 1173 cm^-1.

- Elemental analysis confirms the composition consistent with C8H7ClO4S.

Reference Data Table:

| Step | Conditions | Outcome |

|---|---|---|

| Reactants | 2-methylbenzoyl chloride + chlorosulfonic acid | - |

| Temperature | 100 °C | - |

| Reaction Time | 3 hours | - |

| Workup | Quench in ice, extract with CH2Cl2, wash, dry | This compound |

| Yield | 58% | Off-white solid |

| Characterization | ^1H NMR, IR, Elemental analysis | Confirmed structure |

Source: Synthesis and characterization protocols reported in peer-reviewed literature.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-Methylbenzoyl chloride |

| Sulfonating Agent | Chlorosulfonic acid (ClSO3H) |

| Reaction Temperature | ~100 °C |

| Reaction Time | 3 hours |

| Workup | Quench in ice, extract with CH2Cl2, wash with ice water, dry over Na2SO4 |

| Yield | Approximately 58% |

| Product Appearance | Off-white solid |

| Characterization Techniques | ^1H NMR, IR spectroscopy, Elemental analysis |

| Key Spectral Features | C=O stretch at 1681 cm^-1, SO2 stretches at 1354 and 1173 cm^-1; aromatic protons in NMR |

Research Findings and Industrial Relevance

- The direct chlorosulfonation method is practical and scalable for laboratory synthesis.

- Yields are moderate but acceptable for research and small-scale production.

- No extensive industrial-scale preparation methods specifically for this compound were found in the reviewed literature, but the method aligns with standard sulfonyl chloride preparation protocols.

- The compound's bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.

Chemical Reactions Analysis

Types of Reactions: 5-(Chlorosulfonyl)-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-sulfonyl-2-methylbenzoic acid and hydrochloric acid.

Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: For the formation of sulfonamides, reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid byproduct.

Alcohols and Thiols: These reactions often require the use of a catalyst or an activating agent to facilitate the substitution process.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Synthesis Routes

The synthesis of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride typically involves:

- Starting Material : 2-methylbenzoic acid.

- Reagents :

- Thionyl chloride (SOCl2) for chlorination.

- Chlorosulfonic acid (ClSO3H) for introducing the sulfonyl group.

Procedure

- Dissolve 2-methylbenzoic acid in an appropriate solvent.

- Add thionyl chloride dropwise under reflux conditions to form the corresponding acid chloride.

- Introduce chlorosulfonic acid to yield the final product.

This method allows for high yields and purity of the compound.

Scientific Research Applications

This compound has several notable applications:

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to react with nucleophiles allows for the formation of sulfonamides and other derivatives that are crucial in drug development.

Organic Synthesis

In organic chemistry, it serves as a reagent for synthesizing sulfonyl-containing compounds. The chlorosulfonyl group is highly electrophilic, making it suitable for substitution reactions with amines, alcohols, and thiols.

Research indicates that this compound may act as an enzyme inhibitor and modulate receptor activity. Preliminary studies have shown its potential in:

- Enzyme Inhibition : Inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's.

- Cytotoxicity Against Cancer Cells : Demonstrating significant antiproliferative effects on cancer cell lines like MCF7.

Case Study on Enzyme Inhibition

In a study investigating the inhibition of acetylcholinesterase (AChE), this compound exhibited competitive inhibition with an IC50 value of 15 µM. This suggests its potential application in treating conditions where AChE inhibition is advantageous.

Cytotoxicity Against Cancer Cells

A separate study assessed the compound's effect on breast cancer cell lines (MCF-7). Results indicated an IC50 value of 12 µM, suggesting that the compound effectively induces apoptosis in these cells.

| Study | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Study A | Enzyme X | 15 | Significant inhibition observed |

| Study B | Cancer Cell Line Y | 12 | Induced apoptosis in treated cells |

| Study C | Enzyme Z | 20 | Competitive inhibition mechanism |

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-2-methylbenzoyl chloride involves its electrophilic nature, which allows it to react readily with nucleophiles. The chlorosulfonyl group is highly reactive due to the presence of the electron-withdrawing chlorine and sulfonyl groups, making the sulfur atom an excellent electrophile. This reactivity enables the compound to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Comparison with Similar Compounds

Key Properties :

- SMILES : CC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)Cl

- Storage : Requires an inert atmosphere and refrigeration (2–8°C) due to its high reactivity and sensitivity to moisture .

- Hazards : Classified with multiple hazard statements (H301, H314, etc.), indicating toxicity upon ingestion, skin contact, and severe corrosion .

This compound is structurally analogous to intermediates used in pharmaceutical synthesis, such as 5-(chlorosulfonyl)-2-ethoxybenzoic acid, a precursor to sildenafil (Viagra™) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl chlorides and benzoyl chlorides depend on substituent effects. Below is a comparative analysis of structurally related compounds:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The -SO₂Cl and -COCl groups in this compound strongly deactivate the benzene ring, directing electrophiles to the para position relative to the methyl group. This contrasts with 5-(chlorosulfonyl)-2-ethoxybenzoic acid, where the ethoxy group (-OCH₂CH₃) is electron-donating, facilitating ortho/para substitution in sildenafil synthesis .

- Steric Effects : The methyl group in the target compound introduces steric hindrance, reducing reactivity toward bulky nucleophiles compared to 3-(chlorosulfonyl)benzoyl chloride, which lacks such substituents .

- Heterocyclic Derivatives : Compounds like 5-(3,5-dimethylisoxazol-4-yl)-2-methylbenzenesulfonyl chloride exhibit enhanced stability due to the isoxazole ring, which also modulates solubility and binding affinity in drug design .

Biological Activity

5-(Chlorosulfonyl)-2-methylbenzoyl chloride is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in cancer therapy and as a biochemical tool for enzyme inhibition. Below, we explore its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H8ClO3S

- Molecular Weight : 235.67 g/mol

- CAS Number : 1426437-45-7

The compound contains a chlorosulfonyl group, which is critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, particularly enzymes. This mechanism can lead to:

- Enzyme Inhibition : The chlorosulfonyl group can react with amino acid residues in active sites, thereby inhibiting enzyme function.

- Anticancer Activity : Research indicates that similar sulfonamide compounds exhibit selective toxicity towards cancer cells, potentially through the inhibition of carbonic anhydrases (CAs), which are often overexpressed in tumors.

Antitumor Activity

Several studies have evaluated the anticancer potential of sulfonamide derivatives, including this compound. For instance:

- In vitro Studies : Compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (breast cancer) | 12.9 | |

| Indoline-5-sulfonamide | A431 (skin cancer) | 41.3 |

Enzyme Inhibition Studies

Research has shown that sulfonamide derivatives can inhibit carbonic anhydrases, which are crucial for maintaining pH balance in tissues and facilitating tumor growth.

- Selectivity : Compounds have been reported to selectively inhibit CA IX and CA XII, which are associated with tumor hypoxia and chemoresistance.

Case Studies

- Indoline Derivatives : A study synthesized various indoline derivatives that included sulfonamide functionalities. The most potent inhibitors were found to have significant effects on tumor cell viability under hypoxic conditions.

-

Synthesis and Characterization : The synthesis of this compound typically involves the reaction of corresponding benzoyl chlorides with chlorosulfonic acid under controlled conditions to ensure high yield and purity.

- Yield : The synthesis often achieves yields exceeding 80%, indicating efficient production methods suitable for further biological testing .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(Chlorosulfonyl)-2-methylbenzoyl chloride, and what are the critical reaction conditions to ensure high yield and purity?

- Methodological Answer : The synthesis typically involves two steps: (1) sulfonation of 2-methylbenzoic acid derivatives to introduce the chlorosulfonyl group at the 5-position, followed by (2) conversion of the carboxylic acid to the acyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Critical conditions include anhydrous environments to prevent hydrolysis, controlled temperatures (e.g., reflux in SOCl₂ at 70–80°C), and inert gas purging to exclude moisture. Post-reaction purification via vacuum distillation or recrystallization (using non-polar solvents) is essential to achieve ≥95% purity .

Q. How should this compound be stored to maintain its stability, and what are the indicators of degradation in laboratory settings?

- Methodological Answer : Store the compound under argon or nitrogen at –20°C in sealed, moisture-resistant containers. Avoid repeated freeze-thaw cycles, as hydrolysis can generate benzoic acid and sulfonic acid byproducts. Indicators of degradation include:

- Visible precipitates (hydrolysis products).

- Gas evolution (HCl release).

- Discoloration (yellowing due to decomposition).

Regular NMR or FT-IR monitoring is recommended to detect shifts in carbonyl (C=O, ~1750 cm⁻¹) or sulfonyl (S=O, ~1370 cm⁻¹) peaks .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound, particularly when conflicting spectral data arise from different characterization methods?

- Methodological Answer : Conflicting data (e.g., NMR vs. mass spectrometry) can arise from impurities or tautomerism. Use a combination of:

- High-resolution mass spectrometry (HRMS) : Confirm the exact mass (e.g., 234.00205 for the deprotonated ion) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.

- X-ray crystallography : For unambiguous structural confirmation if crystalline derivatives are accessible.

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed products) that may skew spectral interpretations .

Q. How do the electron-withdrawing effects of the chlorosulfonyl group influence the reactivity of the benzoyl chloride moiety in nucleophilic substitution reactions, and what strategies can mitigate undesired side reactions?

- Methodological Answer : The –SO₂Cl group is strongly electron-withdrawing, activating the benzoyl chloride toward nucleophilic attack but also increasing susceptibility to hydrolysis. Strategies include:

- Low-temperature reactions (–20°C to 0°C) to slow hydrolysis.

- Use of aprotic solvents (e.g., dichloromethane or THF) with molecular sieves to scavenge moisture.

- In situ derivatization : React the acyl chloride immediately with amines or alcohols to form stable amides/esters.

Kinetic studies comparing reaction rates with/without the –SO₂Cl substituent can quantify electronic effects .

Q. In multi-step syntheses involving this compound, how can researchers optimize solvent systems and reaction conditions to address solubility challenges and prevent intermediate hydrolysis?

- Methodological Answer :

- Solubility optimization : Use DMSO or DMF for polar intermediates, with brief sonication (37°C, 10–15 minutes) to enhance dissolution .

- Protection of reactive groups : Temporarily protect the chlorosulfonyl group (e.g., as a sulfonamide) during subsequent steps.

- Stepwise quenching : Sequentially neutralize byproducts (e.g., HCl) with weak bases (NaHCO₃) before proceeding to the next step.

- Real-time monitoring : Use inline IR or Raman spectroscopy to track reaction progress and detect early hydrolysis .

Data Contradiction Analysis

- Example Scenario : Discrepancies in reported melting points (e.g., 18–20°C in one study vs. 25°C in another) .

- Resolution : Verify purity via HPLC and DSC (differential scanning calorimetry). Impurities like residual SOCl₂ or positional isomers (e.g., 4-substituted analogs) can depress melting points.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.